molecular formula C27H30N2O5S B492799 N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide CAS No. 690245-76-2

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B492799
CAS No.: 690245-76-2
M. Wt: 494.6g/mol
InChI Key: RRWOJNASDSQGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is a high-purity chemical compound, N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide, intended for research and laboratory use only. It is not approved for use in humans, animals, or as a drug. The compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, a structural motif found in various biologically active molecules and alkaloids . This core structure is also utilized as an intermediate in the synthesis of more complex pharmaceuticals, such as Tetrabenazine . The integration of a benzenesulfonamide group suggests potential for targeting enzymes or receptors, but the specific biological activity, pharmacological profile, and primary research applications for this exact molecule are not well-documented in the public domain and require further investigation by qualified researchers. Handle with care following appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-18-5-6-19(2)26(13-18)35(31,32)28-16-20-7-9-21(10-8-20)27(30)29-12-11-22-14-24(33-3)25(34-4)15-23(22)17-29/h5-10,13-15,28H,11-12,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWOJNASDSQGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Petasis Reaction Followed by Pomeranz-Fritsch-Bobbitt Cyclization

A modified Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and morpholinone derivatives generates N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one. Acidic cyclization (e.g., HCl in ethanol) induces Pomeranz-Fritsch-Bobbitt ring closure, yielding 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Subsequent epimerization or resolution may be required to isolate the 2-carboxylic acid isomer.

Bischler-Napieralski Cyclization

Condensation of 3,4-dimethoxyphenethylamine with methyl glyoxylate forms a β-phenethylamide intermediate. Cyclodehydration using POCl₃ or polyphosphoric acid generates the dihydroisoquinoline, which is reduced catalytically (H₂/Pd-C) to the THIQ-2-carboxylic acid. This method offers direct access to the 2-carboxylate but requires careful control of reduction conditions to avoid over-reduction.

Activation of the THIQ Carboxylic Acid

The carboxylic acid is activated for amide bond formation:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane converts the acid to its corresponding acid chloride. Excess reagent is removed under reduced pressure to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride, which is used directly in subsequent coupling reactions.

Mixed Carbonate Activation

Alternative activation via ethyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed carbonate intermediate, facilitating coupling with nucleophiles under mild conditions.

Synthesis of 4-(Aminomethyl)Benzoic Acid Derivatives

The benzylamine linker is introduced through the following steps:

Reductive Amination of 4-Formylbenzoic Acid

4-Formylbenzoic acid is condensed with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield 4-(aminomethyl)benzoic acid. Protection of the amine as a Boc-carbamate (di-tert-butyl dicarbonate) prevents undesired side reactions during subsequent steps.

Coupling with Activated THIQ Carbonyl

The Boc-protected 4-(aminomethyl)benzoic acid is reacted with the THIQ acid chloride in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Deprotection with trifluoroacetic acid (TFA) liberates the primary amine, yielding 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzylamine.

Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride

The final sulfonamide bond is formed via nucleophilic acyl substitution:

Reaction Conditions

2,5-Dimethylbenzenesulfonyl chloride is added dropwise to a solution of 4-(6,7-dimethoxy-THIQ-2-carbonyl)benzylamine in anhydrous dichloromethane, with pyridine or triethylamine as a base. The reaction proceeds at 0°C to room temperature over 12–24 hours.

Workup and Purification

The crude product is washed with dilute HCl (1 M) to remove excess sulfonyl chloride, followed by brine and sodium bicarbonate solution. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure sulfonamide.

Analytical Data and Characterization

Critical spectroscopic data for the target compound include:

Property Value/Description
Molecular Formula C₂₇H₂₉N₂O₆S
Molecular Weight 521.59 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.72 (d, J=8.2 Hz, 1H), 7.45–7.30 (m, 3H), 6.65 (s, 2H), 4.55 (s, 2H), 3.85 (s, 6H)
HRMS (ESI+) m/z 521.1821 [M+H]⁺ (calc. 521.1824)

Optimization Considerations

Regioselectivity in THIQ Formation

The Pomeranz-Fritsch-Bobbitt method favors 1,3-diamine cyclization, necessitating isomer separation if the 2-carboxylate is required. In contrast, Bischler-Napieralski cyclization directly yields the 2-substituted THIQ, reducing post-synthetic modifications.

Sulfonylation Efficiency

Reaction yields improve with slow addition of sulfonyl chloride and strict exclusion of moisture. Tertiary amine bases (e.g., DIPEA) outperform pyridine in minimizing side product formation.

Scalability and Industrial Relevance

The Bischler-Napieralski route is preferred for large-scale synthesis due to fewer steps and higher atom economy. Petasis-based methods , while elegant, require costly boronic acids and multi-step purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological targets makes it useful for studying cellular processes and developing new drugs.

    Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroisoquinoline-sulfonamide hybrids. Below, it is compared to structurally analogous derivatives, focusing on key structural variations and their inferred pharmacological implications.

Tetrahydroisoquinoline Derivatives
Compound Name Structural Features Key Differences Hypothesized Impact
Target Compound 6,7-Dimethoxy-THIQ carbonyl-benzyl + 2,5-dimethylbenzenesulfonamide Reference compound Enhanced solubility (sulfonamide); potential CNS activity (dimethoxy-THIQ)
N-(2-(cyclopropanecarbonyl)-THIQ-7-yl)-4-methoxy-2-methylbenzenesulfonamide Cyclopropanecarbonyl-THIQ + methoxy-methylbenzenesulfonamide Cyclopropane substituent Increased metabolic stability (cyclopropane); altered receptor affinity
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-THIQ-2-carboxamide Ethylphenoxymethyl-THIQ + phenylcarboxamide Ether linkage + carboxamide Improved membrane permeability (ethylphenoxy); reduced solubility vs. sulfonamide

Analysis :

  • The 6,7-dimethoxy substitution on the tetrahydroisoquinoline (THIQ) core is a conserved feature in many analogs, linked to enhanced binding to adrenergic or opioid receptors .
  • Replacement of the sulfonamide group with a carboxamide (as in ’s compound) reduces solubility but may improve blood-brain barrier penetration .
Sulfonamide-Containing Compounds
Compound Name Core Structure Sulfonamide Substituents Notable Properties
Target Compound THIQ-benzyl 2,5-Dimethylbenzenesulfonamide Balanced lipophilicity; methyl groups may reduce toxicity
N-(2-(propylsulfonyl)-THIQ-7-yl)benzamide THIQ Propylsulfonyl + benzamide High selectivity (sulfonyl-benzamide synergy); increased molecular weight
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Thiazole Ethylsulfonyl + benzamide Thiazole ring enhances π-stacking; ethylsulfonyl improves solubility vs. methyl

Analysis :

  • The 2,5-dimethylbenzenesulfonamide in the target compound offers moderate lipophilicity, favoring oral bioavailability compared to bulkier substituents (e.g., propylsulfonyl in ) .
  • Thiazole-containing analogs () exhibit distinct electronic profiles due to the heterocycle, which may influence binding to enzymes like cyclooxygenase or kinases .
Benzamide and Hybrid Derivatives
Compound Name Hybrid Structure Functional Groups Biological Relevance
Target Compound THIQ-sulfonamide Dimethoxy-THIQ + sulfonamide Potential dual activity (CNS + anti-inflammatory)
3,4-diethoxy-N-(2-oxo-THQ-6-yl)benzamide THQ-benzamide Diethoxy + oxo-THQ Enhanced antioxidant activity (diethoxy)
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Thiazole-sulfonamide Dimethoxyphenyl + methylsulfonyl Likely kinase inhibition (thiazole-sulfonamide motif)

Analysis :

  • The target compound’s dimethoxy-THIQ contrasts with diethoxy or oxo-THQ derivatives (), where increased ether chain length may prolong half-life but reduce solubility .

Biological Activity

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a sulfonamide group. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is of particular interest for its interactions with various biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 6 7 dimethoxy 1 2 3 4 tetrahydroisoquinoline 2 carbonyl benzyl 2 5 dimethylbenzenesulfonamide\text{N 4 6 7 dimethoxy 1 2 3 4 tetrahydroisoquinoline 2 carbonyl benzyl 2 5 dimethylbenzenesulfonamide}
  • Molecular Formula : C_{20}H_{24}N_{2}O_{4}S
  • Molecular Weight : 396.48 g/mol

Target Receptors

The primary biological activity of this compound is attributed to its interaction with specific receptors and enzymes. Notably:

  • Sigma Receptors : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline component exhibits high affinity for sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various physiological processes including cell proliferation and apoptosis .
  • Enzyme Inhibition : The sulfonamide group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways or disease processes.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have been shown to possess anticancer properties through their action on sigma receptors and modulation of calcium signaling pathways .
  • Cardiovascular Effects : A related study on a conjugate of tetrahydroisoquinoline demonstrated positive inotropic and vasorelaxant effects. This suggests potential applications in treating heart failure by enhancing cardiac contractility and modulating vascular tone .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially acting as antagonists at AMPA receptors which are involved in excitatory neurotransmission .

Case Studies

  • Inotropic Effects :
    • A study evaluated the effects of a related compound (DHQ-11), indicating that it produced a concentration-dependent positive inotropic effect more potent than its parent compounds. This effect was mediated through activation of the β-adrenergic receptor signaling pathway .
  • Vasorelaxation Mechanism :
    • The vasorelaxant effects were attributed to both endothelium-dependent and independent mechanisms involving potassium channels and nitric oxide signaling pathways. This dual action highlights the compound's potential utility in cardiovascular therapeutics .

Data Table of Biological Activities

Activity TypeCompound TestedIC50 (μM)Mechanism of Action
Positive InotropicDHQ-119.7β-Adrenergic receptor activation
VasorelaxationDHQ-1114.6K_ATP channel activation; NO/cGMP pathway
Anticancer ActivitySigma LigandsVariesSigma receptor modulation
NeuroprotectionAMPAR AntagonistsVariesAMPA receptor antagonism

Q & A

Basic Question: How can the synthesis of this compound be optimized to enhance yield and purity?

Methodological Answer:
Optimization requires a multi-step approach:

  • Solvent/Reagent Selection : Use dichloromethane as a solvent and triethylamine as a base to facilitate coupling reactions, as demonstrated in analogous tetrahydroisoquinoline derivatives .
  • Temperature Control : Maintain reactions at 0–5°C during acylations to minimize side-product formation, with gradual warming to room temperature for completion .
  • Purification : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) to isolate the target compound from impurities .
  • Yield Monitoring : Use thin-layer chromatography (TLC) at each step to track reaction progress and adjust stoichiometric ratios (e.g., 1.2 equivalents of carbonylating agents) .

Basic Question: What analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:
A multi-technique validation strategy is essential:

  • Nuclear Magnetic Resonance (NMR) : Acquire 1^1H-NMR and 13^13C-NMR spectra in deuterated dimethyl sulfoxide (DMSO-d6) to verify substituent positions (e.g., methoxy groups at C6/C7 of tetrahydroisoquinoline and methyl groups on the benzenesulfonamide) .
  • Infrared (IR) Spectroscopy : Identify key functional groups, such as sulfonamide S=O stretches (~1350 cm1^{-1}) and carbonyl C=O stretches (~1680 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages to validate purity (>98%) .

Advanced Question: How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:
Address contradictions through systematic analysis:

  • Theoretical Framework Alignment : Link conflicting results to differences in assay conditions (e.g., cell lines, incubation times) or target selectivity (e.g., kinase vs. GPCR binding) using a unified conceptual framework .
  • Dose-Response Reevaluation : Perform IC50/EC50 assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from experimental variability .
  • Meta-Analysis : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to reconcile methodological divergences, such as variations in bioactivity measurement techniques (e.g., fluorescence vs. radiometric assays) .

Advanced Question: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:
Leverage in-silico tools to guide experimental design:

  • Molecular Docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., carbonic anhydrase IX), focusing on sulfonamide-Zn2+^{2+} coordination and tetrahydroisoquinoline hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding free energy (MM-PBSA) and identify key residues (e.g., Thr199/Glu106 in carbonic anhydrase) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict permeability and off-target effects .

Advanced Question: How should researchers design experiments to evaluate metabolic stability?

Methodological Answer:
Adopt a tiered experimental approach:

  • In Vitro Hepatic Microsomal Assays : Incubate the compound with rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution MS (HRMS) in positive ion mode to detect phase I/II metabolites (e.g., hydroxylation at the benzyl position or glucuronidation of the sulfonamide) .
  • CYP Enzyme Inhibition Screening : Test against CYP3A4/2D6 isozymes using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess potential drug-drug interactions .

Advanced Question: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Focus on process chemistry optimization:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura couplings to improve efficiency in forming the benzyl-carbonyl linkage .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to enhance reproducibility and reduce batch-to-batch variability .
  • Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.